Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate
Description
Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate is a bicyclic heteroaromatic compound featuring a partially saturated 1,6-naphthyridine core with a methyl ester substituent at the 2-position. Its synthesis typically involves catalytic functionalization of the naphthyridine ring, as seen in analogous compounds .
Properties
IUPAC Name |
methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-14-10(13)9-3-2-7-6-11-5-4-8(7)12-9/h2-3,11H,4-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMKMEVFIVFPTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(CNCC2)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids to produce monoarylated or diarylated naphthyridines . The reaction conditions often include the use of palladium catalysts and bases such as tri-tert-butylphosphonium tetrafluoroborate in solvents like cumene at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert it into different reduced forms of naphthyridines.
Substitution: It can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions include various functionalized naphthyridines, which can be further utilized in different applications, particularly in medicinal chemistry for the development of new drugs .
Scientific Research Applications
Pharmacological Properties
Recent studies have highlighted the compound's role as a negative allosteric modulator for metabotropic glutamate receptor 2 (mGluR2). This receptor is implicated in various neurological disorders.
- Mechanism of Action : Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate binds to mGluR2 and alters its activity without directly activating the receptor. This modulation can potentially reduce excitatory neurotransmission in the brain.
Case Studies
-
PET Imaging Studies :
- A study conducted at Vanderbilt University utilized this compound as a radioligand for positron emission tomography (PET) imaging of mGluR2. The compound demonstrated favorable pharmacokinetics and binding specificity in vivo, making it a promising candidate for imaging studies related to neurological conditions .
- CNS Panel Binding Selectivity :
Potential Therapeutic Uses
The compound's ability to modulate mGluR2 suggests several therapeutic applications:
-
Neurodegenerative Diseases :
- Given its mechanism of action on glutamate receptors, it may be effective in treating conditions such as Alzheimer's disease and schizophrenia where glutamate dysregulation is observed.
-
Anxiety and Depression :
- Modulating glutamate signaling could also provide new avenues for treating anxiety disorders and depression by restoring balance in neurotransmission pathways.
Summary Table of Applications
Mechanism of Action
The mechanism of action of methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, it may inhibit certain enzymes or proteins involved in cell proliferation and survival, leading to apoptosis or cell death . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Structural Variations
Key analogs differ in substituent type, position, and naphthyridine ring saturation. Below is a comparative analysis:
Physicochemical Properties
- Lipophilicity : Methyl esters (e.g., target compound) exhibit higher logP values than carboxylic acids () due to reduced polarity.
- Solubility : Carboxylic acid derivatives () show improved aqueous solubility at physiological pH, whereas esters (target compound, ) are more lipid-soluble .
- Stability : Oxo groups () may increase susceptibility to nucleophilic attack, while benzyl groups () enhance steric protection .
Biological Activity
Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate (CAS Number: 1057855-79-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including anti-inflammatory effects, neuroprotective potential, and interactions with various biological targets.
- Molecular Formula : C10H12N2O2
- Molecular Weight : 188.22 g/mol
- IUPAC Name : this compound
- Purity : Typically around 95% to 98% in commercial preparations.
1. Anti-inflammatory Activity
Several studies have investigated the anti-inflammatory properties of this compound. It has shown promising results in inhibiting pro-inflammatory mediators.
- Mechanism of Action : The compound appears to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. A study reported that derivatives of naphthyridine exhibited IC50 values ranging from 0.02 to 0.04 μM against COX-2, indicating strong inhibitory potential .
| Compound | IC50 (μM) | COX Selectivity Index |
|---|---|---|
| This compound | TBD | TBD |
| Reference Drug (Celecoxib) | 0.88 | High |
2. Neuroprotective Effects
Emerging research suggests that methyl 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives may possess neuroprotective properties. These compounds can potentially mitigate oxidative stress and neuronal apoptosis.
- Case Study : In a model of neurodegeneration induced by oxidative stress, a related compound demonstrated a significant reduction in cell death and an increase in neuronal survival rates .
3. Antimicrobial Activity
Preliminary studies indicate that methyl 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives exhibit antimicrobial properties against various bacterial strains.
- Research Findings : A series of synthesized naphthyridines were tested against Gram-positive and Gram-negative bacteria. Some derivatives showed promising antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of methyl 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives is influenced by structural modifications:
- Substituents on the Naphthyridine Ring : The presence of electron-withdrawing or electron-donating groups can significantly affect the compound's potency against specific biological targets.
Q & A
Q. What are the primary synthetic routes for Methyl 5,6,7,8-Tetrahydro-1,6-Naphthyridine-2-Carboxylate?
Methodological Answer: The compound is synthesized via:
- Dealkylation : Catalytic hydrogenation of 6-benzyl derivatives using Pd/C in acidic media (e.g., acetic acid or methanol) under H₂ at 20°C, yielding 61–95% .
- Cyclization : Reaction of pyridinecarboxylic acid derivatives with P₂O₅ and H₃PO₄ at 135°C, achieving ~66% yield .
- Exhaustive Methylation : Treatment with Vilsmeier reagent (POCl₃ in DMF) followed by methylamine at 80°C, yielding 57% .
Q. How is this compound characterized post-synthesis?
Methodological Answer: Characterization involves:
- NMR Spectroscopy : To confirm regioselectivity and substituent positions (e.g., distinguishing between N- and C-methylation) .
- Mass Spectrometry : For molecular weight validation and detection of decarboxylation byproducts .
- Chromatography : Separation of hydrogenolysis products (e.g., using column chromatography for dihydro derivatives) .
Advanced Research Questions
Q. How do reaction conditions influence decarboxylation outcomes in 1,6-naphthyridine derivatives?
Methodological Answer: Decarboxylation efficiency depends on:
- Temperature : At 250°C, 6-methyl-5-oxo derivatives undergo decarboxylation to yield 77% product, while higher temperatures (370°C) favor 8-oxo derivatives (72% yield) .
- Substituent Effects : Electron-withdrawing groups (e.g., cyano) stabilize intermediates, reducing side reactions. For example, ethyl 8-cyano derivatives retain integrity under reflux in acetic acid .
Data Contradiction Analysis:
Conflicting yields in similar conditions (e.g., 77% vs. 72%) may stem from impurities in starting materials or subtle solvent effects (neat vs. aqueous systems). Systematic TGA-DSC studies are recommended to optimize thermal profiles.
Q. What strategies resolve low yields in catalytic hydrogenation of 6-benzyl derivatives?
Methodological Answer: Low yields (e.g., 61% vs. 95% in analogous reactions) can be addressed by:
- Catalyst Optimization : Increasing Pd/C loading or using alternative catalysts (e.g., Raney Ni for selective dealkylation) .
- Solvent Selection : Acetic acid enhances protonation of intermediates, while methanol may stabilize reactive species.
- Pressure Control : Higher H₂ pressure (3–5 atm) improves reaction kinetics.
Q. Experimental Design Table: Hydrogenation Variables
| Variable | Impact on Yield | Reference |
|---|---|---|
| Catalyst (Pd/C vs. Ni) | Ni favors selective deheterylation | |
| Solvent (AcOH vs. MeOH) | AcOH increases proton availability | |
| H₂ Pressure (1–5 atm) | Higher pressure accelerates reaction |
Q. How can conflicting bioactivity data for naphthyridine derivatives be rationalized?
Methodological Answer: Bioactivity discrepancies (e.g., antimicrobial vs. anticancer effects) may arise from:
- Structural Isomerism : Minor changes (e.g., trifluoromethyl vs. carboxylate groups) alter binding affinity to biological targets.
- Assay Conditions : Varying pH or cell lines (e.g., HeLa vs. MCF-7) impact potency. Validate using standardized OECD protocols.
Q. What are the challenges in scaling up 1,6-naphthyridine synthesis for preclinical studies?
Methodological Answer: Key challenges include:
- Purification : Dihydro derivatives require rigorous chromatography, which is time-intensive. Alternatives like recrystallization in ethanol/water mixtures can improve throughput .
- Byproduct Management : Decarboxylation side products (e.g., 6-methyl-1,6-naphthyridin-5-one) must be quantified via HPLC-MS to ensure >95% purity.
Q. How do steric and electronic factors influence esterification of 1,6-naphthyridinecarboxylic acids?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
